molecular formula C20H40N3O5P B13998235 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 61384-33-6

4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B13998235
CAS No.: 61384-33-6
M. Wt: 433.5 g/mol
InChI Key: VTIWVKCFPROHDG-UHFFFAOYSA-N
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Description

4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is a complex organic compound It is known for its unique structure, which includes aziridine and tetramethylpiperidine moieties

Preparation Methods

The synthesis of 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves multiple steps. The starting material is typically 2,2,6,6-tetramethylpiperidine, which undergoes a series of reactions to introduce the aziridine and phosphoryl groups. The reaction conditions often involve the use of strong bases and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The tetramethylpiperidine moiety can also interact with hydrophobic regions of proteins, further modulating their function .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

61384-33-6

Molecular Formula

C20H40N3O5P

Molecular Weight

433.5 g/mol

IUPAC Name

4-[aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C20H40N3O5P/c1-17(2)11-15(12-18(3,4)22(17)24)27-29(26,21-9-10-21)28-16-13-19(5,6)23(25)20(7,8)14-16/h15-16,24-25H,9-14H2,1-8H3

InChI Key

VTIWVKCFPROHDG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OP(=O)(N2CC2)OC3CC(N(C(C3)(C)C)O)(C)C)C

Origin of Product

United States

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